molecular formula C4HCl2NO2 B028225 3-Chloro-1,2-oxazole-5-carbonyl chloride CAS No. 104164-45-6

3-Chloro-1,2-oxazole-5-carbonyl chloride

Cat. No. B028225
M. Wt: 165.96 g/mol
InChI Key: SNCIMQVHGMCLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,2-oxazole-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that is used in the synthesis of a variety of organic compounds.

Mechanism Of Action

The mechanism of action of 3-Chloro-1,2-oxazole-5-carbonyl chloride is not well understood. However, it is known to react with a variety of nucleophiles, including amines, alcohols, and thiols. The resulting products are often used in the synthesis of other compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Chloro-1,2-oxazole-5-carbonyl chloride. However, it is known to be a reactive compound that can interact with a variety of biological molecules.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Chloro-1,2-oxazole-5-carbonyl chloride in lab experiments is its versatility. It can be used as a reactive intermediate in the synthesis of a variety of organic compounds. However, one limitation is that it is a highly reactive compound that can be difficult to handle.

Future Directions

There are several future directions for research involving 3-Chloro-1,2-oxazole-5-carbonyl chloride. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of the compound's mechanism of action and its interactions with biological molecules. Additionally, research could be conducted on the potential uses of 3-Chloro-1,2-oxazole-5-carbonyl chloride in the synthesis of new pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 3-Chloro-1,2-oxazole-5-carbonyl chloride can be achieved through a variety of methods. One common method involves the reaction of 3-chloro-1,2-oxazole with thionyl chloride. The reaction proceeds in the presence of a catalyst such as pyridine or triethylamine. The resulting product is 3-Chloro-1,2-oxazole-5-carbonyl chloride.

Scientific Research Applications

3-Chloro-1,2-oxazole-5-carbonyl chloride is widely used in scientific research. It is used as a reactive intermediate in the synthesis of a variety of organic compounds. It is also used as a reagent in the preparation of various heterocyclic compounds. Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

3-chloro-1,2-oxazole-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2/c5-3-1-2(4(6)8)9-7-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCIMQVHGMCLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545339
Record name 3-Chloro-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,2-oxazole-5-carbonyl chloride

CAS RN

104164-45-6
Record name 3-Chloro-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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